Nocardicin A

Descripción

Propiedades

IUPAC Name |

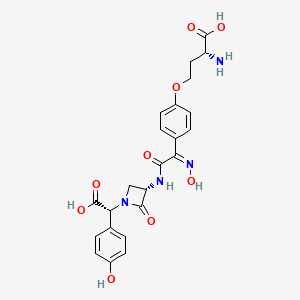

(2R)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O9/c24-16(22(31)32)9-10-36-15-7-3-12(4-8-15)18(26-35)20(29)25-17-11-27(21(17)30)19(23(33)34)13-1-5-14(28)6-2-13/h1-8,16-17,19,28,35H,9-11,24H2,(H,25,29)(H,31,32)(H,33,34)/b26-18-/t16-,17+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNZOGJNVIFEBA-UPSUJEDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N1C(C2=CC=C(C=C2)O)C(=O)O)NC(=O)C(=NO)C3=CC=C(C=C3)OCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)N1[C@H](C2=CC=C(C=C2)O)C(=O)O)NC(=O)/C(=N\O)/C3=CC=C(C=C3)OCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028178 | |

| Record name | Nocardicin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39391-39-4 | |

| Record name | Nocardicin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39391-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nocardicin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039391394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nocardicin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOCARDICIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R76HLW7Z19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Nocardicin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocardicin A, a novel monocyclic β-lactam antibiotic, represents a significant discovery in the ongoing search for new antimicrobial agents. Isolated from the fermentation broth of the actinomycete Nocardia uniformis subsp. tsuyamanensis ATCC 21806, this compound exhibits a targeted spectrum of activity, primarily against Gram-negative bacteria.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for the fermentation of the producing microorganism, the extraction and purification of the antibiotic, and its mechanism of action. Quantitative data on production yields and biological activity are presented in structured tables for clarity. Furthermore, this guide includes mandatory visualizations of the experimental workflow and the molecular pathway of its antibacterial action, rendered using the DOT language for Graphviz.

Discovery and Microbial Origin

This compound was first identified as a metabolic product of Nocardia uniformis subsp. tsuyamanensis ATCC 21806, a soil-dwelling actinomycete.[1] The discovery was a result of screening programs aimed at identifying novel antibiotic structures with unique modes of action. Unlike the more common bicyclic β-lactams such as penicillins and cephalosporins, this compound possesses a monocyclic β-lactam ring, which contributes to its distinct biological properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₃H₂₄N₄O₉ |

| Molecular Weight | 500.46 g/mol |

| Appearance | Colorless crystals[1] |

| Class | Monocyclic β-lactam (Monobactam) |

Experimental Protocols

Fermentation of Nocardia uniformis subsp. tsuyamanensis ATCC 21806

This protocol describes the cultivation of Nocardia uniformis for the production of this compound.

3.1.1. Media Preparation

-

Seed Medium (TSB Medium):

-

Tryptic Soy Broth (Difco Laboratories) is prepared according to the manufacturer's instructions.

-

-

Fermentation Medium:

-

Peptone: 10 g/L

-

Yeast Extract: 4 g/L

-

KH₂PO₄: 10 g/L

-

Na₂HPO₄: 4 g/L

-

MgSO₄·7H₂O: 2.4 g/L

-

Glycine: 2 g/L

-

Soluble Starch: 20 g/L

-

L-Tyrosine: 1 g/L

-

L-Methionine: 75 mg/L

-

Trace Minerals Solution: 2 ml/L

-

The pH of the medium is adjusted to 7.0 before sterilization.

-

3.1.2. Inoculum Preparation

-

A loopful of Nocardia uniformis from a slant culture is used to inoculate a 50 mL flask containing 10 mL of TSB seed medium.

-

The seed culture is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.

3.1.3. Fermentation Process

-

A 2 L Erlenmeyer flask containing 500 mL of the fermentation medium is inoculated with 10 mL of the seed culture.

-

The fermentation is carried out at 28°C for 5 to 7 days on a rotary shaker at 200 rpm.[2]

-

The production of this compound is monitored periodically by bioassay against a susceptible organism or by High-Performance Liquid Chromatography (HPLC). A typical yield of this compound under these conditions is approximately 300-350 mg/L.

Extraction and Purification of this compound

This protocol outlines the steps for the isolation and purification of this compound from the fermentation broth.

3.2.1. Extraction

-

The fermentation broth is centrifuged at 10,000 x g for 20 minutes to remove the mycelium and other solid materials.

-

The pH of the supernatant is adjusted to 2.0 with 2N HCl.

-

The acidified supernatant is extracted three times with an equal volume of ethyl acetate.

-

The organic phases are pooled and concentrated under reduced pressure to yield a crude extract.

3.2.2. Purification

Step 1: Ion-Exchange Chromatography

-

The crude extract is dissolved in a minimal volume of a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0) and applied to a DEAE-cellulose or a similar anion-exchange column pre-equilibrated with the same buffer.

-

The column is washed with the equilibration buffer to remove unbound impurities.

-

This compound is eluted using a linear gradient of NaCl (e.g., 0 to 1 M) in the equilibration buffer.

-

Fractions are collected and assayed for the presence of this compound.

Step 2: Affinity Chromatography

-

For further purification, fractions containing this compound can be subjected to affinity chromatography using a this compound-Sepharose column.[3]

-

The active fractions from the ion-exchange step are pooled, dialyzed against the binding buffer (e.g., 50 mM Tris-HCl, pH 7.5), and loaded onto the affinity column.

-

After washing the column with the binding buffer, this compound is eluted with a high salt concentration or a change in pH.

Step 3: Crystallization

-

The purified this compound solution is concentrated, and crystallization is induced by slow evaporation or by the addition of a non-polar solvent.

-

The resulting colorless crystals are collected by filtration and dried under vacuum.[1]

Quantitative Data

The following table summarizes the representative quantitative data for the production and purification of this compound.

| Parameter | Value |

| Fermentation | |

| This compound Titer in Broth | 300 - 350 mg/L |

| Purification Step | Yield (%) |

| Crude Extract | ~90 |

| Ion-Exchange Chromatography | ~70 |

| Affinity Chromatography | ~85 |

| Overall Yield | ~53 |

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its antibacterial effect by inhibiting the final stage of peptidoglycan synthesis, a crucial process for maintaining the integrity of the bacterial cell wall. The primary targets of this compound are the Penicillin-Binding Proteins (PBPs), which are membrane-bound enzymes responsible for the cross-linking of peptidoglycan chains.

In Gram-negative bacteria such as Escherichia coli, this compound has been shown to bind to and inhibit PBP-1a, PBP-1b, PBP-2, and PBP-4. This inhibition prevents the formation of peptide cross-links between adjacent glycan chains, leading to a weakened cell wall and ultimately, cell lysis.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation of this compound.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Caption: Inhibition of peptidoglycan synthesis by this compound.

References

- 1. This compound, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Characterization of NocR as a Positive Transcriptional Regulator of the β-Lactam this compound in Nocardia uniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification of a this compound-sensitive LD-carboxypeptidase from Escherichia coli by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Nocardia uniformis: A Comprehensive Technical Guide to Nocardicin A Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardicin A is a monocyclic β-lactam antibiotic notable for its activity against a broad spectrum of Gram-negative bacteria, including problematic pathogens like Pseudomonas and Proteus.[1][2] This antibiotic is a natural product of the soil-dwelling actinomycete, Nocardia uniformis subsp. tsuyamanensis ATCC 21806.[1][2][3] The unique structure and mechanism of action of this compound have made it a subject of significant interest in the ongoing search for novel antimicrobial agents to combat rising antibiotic resistance. This technical guide provides an in-depth overview of Nocardia uniformis as a producer of this compound, focusing on the biosynthetic pathway, fermentation and isolation protocols, and quantitative production data.

The Producing Organism: Nocardia uniformis

Nocardia uniformis is a Gram-positive, aerobic, filamentous bacterium belonging to the order Actinomycetales.[4] The specific strain identified as the producer of this compound is Nocardia uniformis subsp. tsuyamanensis ATCC 21806.[1][2][3] This strain serves as the primary source for both research and industrial production efforts related to this compound and its derivatives.

This compound: Structure and Activity

This compound is characterized by its monocyclic β-lactam ring, a feature that distinguishes it from the more common bicyclic penicillins and cephalosporins.[5] Its chemical formula is C23H24N4O9 with a molar mass of 500.46 g/mol .[5] A critical structural feature for its biological activity is the syn-configured oxime moiety.[6][7] this compound exhibits moderate in vitro antibacterial activity against a range of Gram-negative bacteria by interfering with cell wall synthesis.[1][8] It has low toxicity in laboratory animals.[1][2]

Biosynthesis of this compound

The biosynthesis of this compound in Nocardia uniformis is a complex process involving a dedicated gene cluster. This cluster contains genes for the synthesis of precursors, the assembly of the core structure by non-ribosomal peptide synthetases (NRPSs), and subsequent tailoring reactions.

The this compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for this compound contains 14 open reading frames that encode enzymes for its production, resistance, and export.[9][10] Key components of this cluster include:

-

NRPS Genes (nocA and nocB): These genes encode for non-ribosomal peptide synthetases that are responsible for assembling the peptide backbone of this compound.[10][11]

-

Precursor Biosynthesis Genes (nocF, nocG, nocN): These genes are involved in the synthesis of the non-proteinogenic amino acid L-p-hydroxyphenylglycine (L-pHPG), a key building block of this compound.[10]

-

Tailoring Enzyme Genes (nat, nocJ, nocL): These genes encode for enzymes that modify the initial peptide structure to form the final active this compound molecule.[10]

-

Regulatory Gene (nocR): This gene encodes a positive transcriptional regulator that is essential for the biosynthesis of this compound by controlling the expression of the biosynthetic genes.[10]

Biosynthetic Pathway

The biosynthesis of this compound is initiated with the formation of a tripeptide from p-hydroxyphenylglycine (pHPG) and serine by the NRPS enzymes NocA and NocB.[10][12] This is followed by a series of enzymatic modifications, including the formation of the characteristic oxime moiety and epimerization events, to yield the final this compound molecule. The cytochrome P450 enzyme, NocL, is responsible for the crucial N-oxygenation step that forms the oxime group from a primary amine, a rare reaction in bacteria.[7][13] The enzyme NocJ catalyzes the C-9' epimerization.[12][13]

References

- 1. This compound, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, A NEW MONOCYCLIC β-LACTAM ANTIBIOTIC [jstage.jst.go.jp]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Mutational analysis of nocK and nocL in the this compound producer Nocardia uniformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Compound | AntibioticDB [antibioticdb.com]

- 9. The biosynthetic gene cluster for a monocyclic beta-lactam antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and Characterization of NocR as a Positive Transcriptional Regulator of the β-Lactam this compound in Nocardia uniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Non-ribosomal propeptide precursor in this compound biosynthesis predicted from adenylation domain specificity dependent on the MbtH family protein NocI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Nocardicin A Enigma: A Deep Dive into its Biosynthetic Blueprint

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the intricate biosynthetic pathway of Nocardicin A. This novel whitepaper provides a detailed examination of the enzymatic ballet responsible for the creation of this unique monocyclic β-lactam antibiotic, a compound of significant interest in the ongoing battle against antibiotic resistance.

The guide meticulously unpacks the genetic and biochemical underpinnings of this compound synthesis by Nocardia uniformis. It begins with the foundational steps involving the non-ribosomal peptide synthetases (NRPSs) NocA and NocB, which are responsible for assembling the peptide backbone. The document then delves into the biosynthesis of the non-proteinogenic amino acid precursor, L-p-hydroxyphenylglycine (L-pHPG), a critical building block. Finally, it illuminates the late-stage tailoring reactions, including epimerization and the formation of the characteristic oxime moiety, which are crucial for the antibiotic's biological activity.

This whitepaper distinguishes itself by not only presenting the qualitative aspects of the pathway but also by summarizing available quantitative data into clearly structured tables, allowing for easy comparison of key parameters. Furthermore, it provides detailed methodologies for the pivotal experiments that have been instrumental in elucidating this complex biosynthetic route. To enhance comprehension, the guide features custom-generated diagrams of signaling pathways and experimental workflows, created using the DOT language, providing a clear visual representation of the molecular processes.

Core Synthesis of this compound: From Precursors to Peptide Backbone

The biosynthesis of this compound is a multi-step process orchestrated by a dedicated gene cluster in Nocardia uniformis. The initial and most critical phase is the assembly of a linear peptide precursor, a task carried out by the multi-domain non-ribosomal peptide synthetases (NRPSs), NocA and NocB.[1][2] These enzymatic giants work in a coordinated fashion to sequentially link the amino acid building blocks.

A key component of the this compound structure is the non-proteinogenic amino acid L-p-hydroxyphenylglycine (L-pHPG). The biosynthesis of this crucial precursor is accomplished through the concerted action of three enzymes: NocF (p-hydroxymandelate synthase), NocG (p-HPG transaminase), and NocN (p-hydroxymandelate oxidase).[2] The pathway commences with the conversion of p-hydroxyphenylpyruvate to p-hydroxymandelate by NocF.

Once synthesized, L-pHPG, along with L-serine, is utilized by the NocA and NocB NRPS machinery to construct the linear peptide backbone of this compound.

Late-Stage Modifications: Tailoring for Bioactivity

Following the assembly of the peptide core, a series of enzymatic modifications are required to produce the final, biologically active this compound. These "tailoring" steps are critical for the antibiotic's efficacy.

The enzyme Nat, an S-adenosylmethionine-dependent 3-amino-3-carboxypropyl transferase, is responsible for the addition of a homoserine side chain to an intermediate, forming Nocardicin C.[1] Subsequently, the epimerase NocJ catalyzes a key stereochemical inversion at the C-9' position of the homoserine moiety.[3] The final step in the maturation of this compound is the formation of a syn-oxime group from a primary amine on the p-hydroxyphenylglycine residue, a reaction catalyzed by the cytochrome P450 enzyme, NocL.[3]

Quantitative Insights into this compound Biosynthesis

While a complete quantitative picture of the this compound biosynthetic pathway is still emerging, studies on individual enzymes and fermentation yields provide valuable insights.

| Enzyme | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Reference |

| Nat | Nocardicin G, S-Adenosylmethionine | Nocardicin C, S-Adenosylhomocysteine | 150 (Nocardicin G), 180 (SAM) | 0.23 | [1] |

Table 1. Kinetic Parameters of S-Adenosylmethionine:nocardicin 3-amino-3-carboxypropyltransferase (Nat).

| Strain | Condition | This compound Titer (mg/L) | Reference |

| Nocardia uniformis (Wild-Type) | Fermentation at 72h | 205 | [4] |

| N. uniformis nocK::apr mutant | Fermentation at 72h | ~205 | [4] |

| N. uniformis nocR::apr mutant | Complemented with pULVK2T/-300nocR | ~41 (20% of wild-type) | [5] |

Table 2. this compound Production in Wild-Type and Mutant Nocardia uniformis Strains.

Experimental Cornerstones: Methodologies for Pathway Elucidation

The unraveling of the this compound biosynthetic pathway has been made possible through a combination of genetic and biochemical techniques. Key experimental approaches are detailed below.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify individual enzymes of the this compound pathway for in vitro characterization.

General Protocol Outline:

-

Gene Amplification: The gene of interest (e.g., nat, nocL) is amplified from Nocardia uniformis genomic DNA using PCR with specific primers.

-

Vector Ligation: The amplified gene is ligated into an appropriate expression vector, such as pET series for E. coli or pULVK2T for Nocardia species, often with an affinity tag (e.g., His-tag, MBP-tag) for simplified purification.[5][6]

-

Transformation: The recombinant plasmid is transformed into a suitable expression host, typically E. coli BL21(DE3) for high-level protein production.[5]

-

Protein Expression: The transformed cells are cultured to a desired cell density, and protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG). Expression conditions such as temperature and inducer concentration are optimized to maximize soluble protein yield.[5]

-

Cell Lysis and Clarification: The cells are harvested and lysed, and the cell debris is removed by centrifugation to obtain a clear cell lysate containing the target protein.

-

Affinity Chromatography: The cell lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins, amylose resin for MBP-tagged proteins) to specifically bind the target protein.[1][5]

-

Elution and Dialysis: The purified protein is eluted from the column and dialyzed against a suitable buffer to remove the eluting agent and ensure protein stability.

-

Purity Assessment: The purity of the protein is assessed by SDS-PAGE.

Enzyme Activity Assays

S-adenosylmethionine:nocardicin 3-amino-3-carboxypropyltransferase (Nat) Assay

Objective: To determine the kinetic parameters of the Nat enzyme.

Protocol:

-

Reaction Mixture: A typical reaction mixture contains purified Nat enzyme, Nocardicin G, and S-adenosylmethionine in a suitable buffer (e.g., Tris-HCl) at a defined pH and temperature.[1]

-

Initiation and Incubation: The reaction is initiated by the addition of one of the substrates. The mixture is incubated for a specific time period.

-

Quenching: The reaction is stopped by the addition of an acid or by heat denaturation.

-

Analysis: The formation of the product, Nocardicin C, is monitored and quantified using High-Performance Liquid Chromatography (HPLC). The kinetic parameters (Km and kcat) are determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[1]

Cytochrome P450 (NocL) Assay

Objective: To assess the N-oxygenase activity of NocL.

Protocol Outline:

-

Reaction Components: The assay typically includes purified NocL, the substrate (e.g., iso-Nocardicin A), a source of reducing equivalents (e.g., NADPH), and a redox partner (e.g., a ferredoxin and ferredoxin reductase system).

-

Reaction Conditions: The components are mixed in a suitable buffer at an optimal pH and temperature.

-

Monitoring: The consumption of NADPH can be monitored spectrophotometrically at 340 nm. Alternatively, the formation of the product, this compound, can be analyzed by HPLC or LC-MS.

Quantification of this compound Production

Objective: To measure the amount of this compound produced by Nocardia uniformis cultures.

Protocol:

-

Sample Preparation: A known volume of the fermentation broth is centrifuged to separate the supernatant from the cell mass.[4]

-

Extraction: The supernatant may require an extraction step to concentrate the this compound and remove interfering compounds.

-

HPLC Analysis: The prepared sample is injected onto a reverse-phase HPLC column (e.g., C18).[4]

-

Detection: this compound is detected by its absorbance at a specific wavelength (e.g., 272 nm).[5]

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of purified this compound.

This in-depth technical guide serves as a valuable resource for the scientific community, providing a solid foundation for future research aimed at harnessing the biosynthetic power of Nocardia uniformis for the development of novel antibiotics and other valuable bioactive compounds.

References

- 1. Purification, characterization, and cloning of an S-adenosylmethionine-dependent 3-amino-3-carboxypropyltransferase in nocardicin biosynthesis [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mutational Analysis of nocK and nocL in the this compound Producer Nocardia uniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of NocR as a Positive Transcriptional Regulator of the β-Lactam this compound in Nocardia uniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cloning, expression, purification, and characterization of Nocardia sp. GTP cyclohydrolase I - PubMed [pubmed.ncbi.nlm.nih.gov]

Nocardicin A Gene Cluster Analysis: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nocardicin A biosynthetic gene cluster from the actinomycete Nocardia uniformis. This compound is a monocyclic β-lactam antibiotic with a unique structure and mechanism of action, making its biosynthetic pathway a subject of significant scientific interest for the development of novel antibacterial agents. This document details the genetic organization, biosynthetic pathway, regulatory mechanisms, and experimental protocols relevant to the study of this important natural product.

This compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster from Nocardia uniformis subsp. tsuyamanensis was identified and sequenced, revealing a contiguous stretch of 14 open reading frames (ORFs) spanning approximately 33.5 kilobases.[1][2] These genes are responsible for the biosynthesis of the nocardicin backbone, its subsequent modifications, regulation of the pathway, and export of the final product.

Genetic Organization

The genes within the cluster are organized in a compact manner, with some genes transcribed in opposite directions. The arrangement of the genes is depicted in the diagram below.

Gene Function Summary

The functions of the 14 ORFs in the this compound gene cluster have been elucidated through sequence analysis, gene disruption experiments, and heterologous expression of individual genes.[2][3][4] The table below summarizes the quantitative data and putative function of each gene.

| Gene | Size (amino acids) | Protein Product (kDa) | Putative Function |

| nocA | 3704 | ~407 | Non-ribosomal peptide synthetase (NRPS) - Module 1 and 2, involved in peptide backbone assembly. |

| nocB | 1933 | ~212 | Non-ribosomal peptide synthetase (NRPS) - Module 3, 4 and 5, involved in peptide backbone assembly. |

| nat | 285 | ~32 | S-adenosylmethionine-dependent 3-amino-3-carboxypropyl transferase, involved in homoserine side-chain addition. |

| nocF | 439 | ~48 | Putative aminotransferase, involved in p-hydroxyphenylglycine (pHPG) biosynthesis. |

| nocG | 472 | ~52 | Putative prephenate dehydrogenase, involved in p-hydroxyphenylglycine (pHPG) biosynthesis. |

| nocN | 403 | ~44 | Putative chorismate mutase, involved in p-hydroxyphenylglycine (pHPG) biosynthesis. |

| nocJ | 437 | ~48 | Epimerase, responsible for the conversion of the L-homoserine side chain to the D-configuration. |

| nocL | 411 | ~46 | Cytochrome P450 monooxygenase, catalyzes the formation of the oxime group. |

| nocR | 583 | 61.8 | Transcriptional regulator (SARP family), positively regulates the expression of the biosynthetic genes.[3][5] |

| nocH | 478 | ~53 | Major Facilitator Superfamily (MFS) transporter, likely involved in the export of this compound. |

| nocI | 134 | ~15 | MbtH-like protein, putative activator of the NRPS adenylation domains. |

| nocD | 186 | ~20 | Putative acetyltransferase, non-essential for this compound biosynthesis.[3] |

| nocE | 1415 | ~155 | Putative hydrolase, non-essential for this compound biosynthesis.[3] |

| nocK | 285 | ~31 | Putative esterase/lipase, non-essential for this compound biosynthesis.[4] |

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process initiated by the assembly of a peptide backbone by a two-protein non-ribosomal peptide synthetase (NRPS) system, followed by a series of tailoring reactions.[2][6]

References

- 1. BGC0000395 [mibig.secondarymetabolites.org]

- 2. The biosynthetic gene cluster for a monocyclic beta-lactam antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of NocR as a Positive Transcriptional Regulator of the β-Lactam this compound in Nocardia uniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutational Analysis of nocK and nocL in the this compound Producer Nocardia uniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and characterization of NocR as a positive transcriptional regulator of the beta-lactam this compound in Nocardia uniformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure of Monocyclic β-Lactam Nocardicin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biosynthesis of Nocardicin A, a monocyclic β-lactam antibiotic. The information is curated for researchers, scientists, and professionals in the field of drug development.

Core Chemical Structure and Properties

This compound is a notable member of the monobactam subclass of β-lactam antibiotics, first isolated from the fermentation broth of the actinomycete Nocardia uniformis subsp. tsuyamenensis.[1][2] Its unique monocyclic β-lactam core distinguishes it from the more common bicyclic structures of penicillins and cephalosporins.

The chemical identity of this compound is defined by the following key identifiers:

-

IUPAC Name: (2R)-2-Amino-4-[4-[N-hydroxy-C-[[(3S)-1-[(1R)-2-hydroxy-1-(4-hydroxyphenyl)-2-oxoethyl]-2-oxoazetidin-3-yl]carbamoyl]carbonimidoyl]phenoxy]butanoic acid[3]

-

Molecular Formula: C₂₃H₂₄N₄O₉[3]

-

CAS Number: 39391-39-4[3]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in Table 1. This data is essential for understanding its behavior in biological systems and for the design of potential derivatives.

| Property | Value | Reference |

| Molecular Weight | 500.46 g/mol | [3] |

| Monoisotopic Mass | 500.15432836 Da | [4] |

| Topological Polar Surface Area | 212 Ų | [4] |

| Hydrogen Bond Donors | 6 | [5] |

| Hydrogen Bond Acceptors | 9 | [5] |

| Rotatable Bonds | 12 | [5] |

| XLogP | -1.28 | [5] |

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation and purification of this compound from the fermentation broth of Nocardia uniformis, based on established methodologies.

Experimental Workflow for this compound Isolation

References

- 1. Non-ribosomal propeptide precursor in this compound biosynthesis predicted from adenylation domain specificity dependent on the MbtH family protein NocI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. KEGG PATHWAY: Monobactam biosynthesis - Reference pathway [kegg.jp]

- 4. The biosynthetic gene cluster for a monocyclic beta-lactam antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Nocardicin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nocardicin A, a monocyclic β-lactam antibiotic isolated from Nocardia uniformis, exhibits a targeted mechanism of action against Gram-negative bacteria by disrupting the final stage of peptidoglycan synthesis. This guide provides a comprehensive overview of the molecular interactions, kinetic parameters, and cellular consequences of this compound activity. Detailed experimental protocols for assessing its mechanism and quantitative data on its antimicrobial efficacy are presented. Furthermore, this document visualizes the key pathways and experimental workflows to facilitate a deeper understanding for researchers in antibiotic development.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound's bactericidal activity stems from its ability to inhibit the biosynthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and shape. Like other β-lactam antibiotics, the primary molecular targets of this compound are Penicillin-Binding Proteins (PBPs). These enzymes catalyze the final transpeptidation step in peptidoglycan assembly, which involves the cross-linking of peptide side chains of adjacent glycan strands.

The reactive β-lactam ring of this compound forms a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of the PBP transpeptidase domain. This acylation inactivates the enzyme, preventing the formation of new cross-links in the peptidoglycan sacculus. The weakened cell wall is unable to withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

Specificity for Penicillin-Binding Proteins

This compound demonstrates a selective affinity for specific PBPs in Gram-negative bacteria. In Escherichia coli, competition assays using isotopically labeled β-lactams have shown that this compound interacts with PBP-1a, PBP-1b, PBP-2, and PBP-4 in intact cells[1]. In Bacillus megaterium, it has been shown to saturate PBP-3a and PBP-3b at concentrations that inhibit cell elongation[2]. This differential binding to various PBPs contributes to its specific morphological effects on susceptible bacteria.

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various Gram-negative bacteria

| Bacterial Species | Strain(s) | Mean MIC (µg/mL) |

| Pseudomonas aeruginosa | Clinical Isolates | ~2x more active than carbenicillin |

| Proteus mirabilis | 3.13 - 12.5 | |

| Proteus rettgeri | 3.13 - 12.5 | |

| Proteus inconstans | 3.13 - 12.5 | |

| Proteus vulgaris | 25 - 50 | |

| Serratia marcescens | 30 strains (48%) | 12.5 - 50 |

Data compiled from Nishida et al., 1977.[3]

Signaling Pathways and Downstream Effects

The inhibition of peptidoglycan synthesis by this compound triggers a cascade of downstream cellular events, including the activation of cell wall stress response signaling pathways. While pathways specific to this compound have not been fully elucidated, the effects are consistent with the general response to β-lactam-induced cell wall damage.

In Gram-negative bacteria, the disruption of peptidoglycan synthesis can lead to the activation of two-component systems that sense and respond to envelope stress. These systems regulate the expression of genes involved in cell wall metabolism, allowing the bacteria to attempt to repair the damage and tolerate the antibiotic. The combined action of mecillinam and this compound has been shown to induce cell lysis in Escherichia coli through a sequential mechanism[3].

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. These may require optimization for specific laboratory conditions and equipment.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

-

Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., sterile distilled water or a buffer) to create a high-concentration stock solution (e.g., 1024 µg/mL).

-

Preparation of Microtiter Plate:

-

Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard the final 100 µL from the last well. This will create a range of this compound concentrations.

-

-

Inoculum Preparation:

-

Culture the test bacterium overnight on an appropriate agar plate.

-

Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol for Competitive PBP Binding Assay

This protocol describes a competitive binding assay using a radiolabeled penicillin to determine the affinity of this compound for specific PBPs.

-

Preparation of Bacterial Membranes:

-

Grow the test bacterium (e.g., E. coli) to mid-log phase.

-

Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

-

Lyse the cells by sonication or French press.

-

Centrifuge the lysate at low speed to remove unbroken cells.

-

Pellet the membranes from the supernatant by ultracentrifugation.

-

Resuspend the membrane pellet in a small volume of buffer and determine the protein concentration.

-

-

Competition Reaction:

-

In a series of microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation (e.g., 50 µg of protein) with increasing concentrations of this compound for a set time (e.g., 15 minutes) at 30°C. Include a control with no this compound.

-

-

Labeling with Radiolabeled Penicillin:

-

Add a saturating concentration of a radiolabeled penicillin (e.g., [³H]benzylpenicillin) to each tube.

-

Incubate for a further 10 minutes at 30°C to allow the labeled penicillin to bind to any PBPs not occupied by this compound.

-

-

Stopping the Reaction and Sample Preparation:

-

Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

SDS-PAGE and Fluorography:

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film at -80°C.

-

-

Analysis:

-

Develop the film and analyze the resulting autoradiogram. The intensity of the bands corresponding to the different PBPs will decrease as the concentration of this compound increases, indicating competition for binding.

-

The concentration of this compound that causes a 50% reduction in the intensity of a specific PBP band can be determined.

-

Conclusion

This compound's mechanism of action is a classic example of β-lactam antibiotic activity, involving the targeted inhibition of Penicillin-Binding Proteins and the subsequent disruption of peptidoglycan synthesis. Its notable stability against many β-lactamases and its activity against clinically relevant Gram-negative pathogens underscore its importance as a lead compound in antibiotic research. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound analogs and other novel β-lactam antibiotics. Future research focusing on the precise kinetic parameters of PBP inhibition and the interplay with bacterial stress response pathways will be crucial for optimizing the therapeutic potential of this class of antibiotics.

References

- 1. Interaction of this compound with the penicillin-binding proteins of Escherichia coli in intact cells and in purified cell envelopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The interaction of this compound with the penicillin-binding proteins of Bacillus megaterium KM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Nocardicin A: An In-depth Technical Guide on its Antibacterial Spectrum Against Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardicin A is a unique monocyclic β-lactam antibiotic, first isolated from the fermentation broth of Nocardia uniformis subsp. tsuyamanensis. Unlike the more common bicyclic β-lactams such as penicillins and cephalosporins, this compound possesses a single β-lactam ring. This structural distinction contributes to its characteristic antibacterial spectrum, which is predominantly directed against Gram-negative bacteria, and its notable stability against many β-lactamases. This document provides a comprehensive overview of the antibacterial activity of this compound, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Data Presentation: Antibacterial Spectrum of this compound

The in vitro efficacy of this compound is most pronounced against a specific range of Gram-negative pathogens. Quantitative data, primarily expressed as Minimum Inhibitory Concentrations (MICs), are summarized below. It is crucial to note that the in vitro activity of this compound can be significantly influenced by the composition of the assay medium[1][2].

| Gram-negative Bacteria | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | Clinical Isolates | - | - | - | [1] |

| Proteus mirabilis | - | 3.13 - 12.5 | - | - | [1] |

| Proteus rettgeri | - | 3.13 - 12.5 | - | - | [1] |

| Proteus inconstans | - | 3.13 - 12.5 | - | - | [1] |

| Proteus vulgaris | - | 25 - 50 | - | - | [1] |

| Serratia marcescens | 30 (48% inhibited) | 12.5 - 50 | - | - | [1] |

| Escherichia coli | - | >100 | - | - | [2] |

| Klebsiella spp. | - | >100 | - | - | [2] |

| Salmonella spp. | - | >100 | - | - | [2] |

Note: The activity against Pseudomonas aeruginosa has been reported to be approximately twice that of carbenicillin[1]. This compound has shown no significant in vitro activity against Staphylococci and Escherichia coli[1].

Experimental Protocols

Accurate determination of the in vitro activity of this compound requires meticulous attention to the experimental methodology, particularly the choice of culture medium.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines, with specific considerations for this compound.

1. Materials:

-

This compound reference powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) - Note: Given the reported influence of media on this compound's activity, consistency in using a standardized, cation-adjusted medium is critical. For specific organisms like Pseudomonas aeruginosa and Proteus mirabilis, specialized media such as Antibiotic Medium No. 3 and No. 5, respectively, have been shown to be suitable[2].

-

Bacterial inoculum suspension (0.5 McFarland standard)

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

-

Microplate reader or visual inspection mirror

2. Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water or a buffer as recommended by the supplier).

-

Filter-sterilize the stock solution through a 0.22 µm filter.

3. Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

-

Add 200 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will result in a concentration range of 64 µg/mL to 0.125 µg/mL.

-

The eleventh well in each row should contain only CAMHB and the bacterial inoculum to serve as a positive growth control.

-

The twelfth well should contain only sterile CAMHB to serve as a negative control (sterility control).

4. Inoculation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in sterile saline or broth.

-

Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 10 µL of the diluted inoculum to each well (except the negative control well), bringing the final volume to 110 µL.

5. Incubation:

-

Cover the microtiter plates and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

6. Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Mandatory Visualization

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. Its primary targets are the high-molecular-weight Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan assembly. In Escherichia coli, this compound has been shown to interact with PBPs 1a, 1b, 2, and 4 in intact cells[3].

Caption: Mechanism of this compound action via PBP inhibition.

Experimental Workflow: MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound is a standardized process that ensures reproducibility and accuracy of the results.

Caption: Workflow for MIC determination of this compound.

Conclusion

This compound exhibits a targeted and potent antibacterial spectrum against specific Gram-negative bacteria, most notably Pseudomonas aeruginosa and various Proteus species. Its unique monocyclic β-lactam structure confers stability against many β-lactamases, making it an interesting candidate for further investigation. The pronounced effect of the culture medium on its in vitro activity underscores the importance of standardized and carefully controlled experimental conditions for susceptibility testing. The mechanism of action, involving the inhibition of multiple essential Penicillin-Binding Proteins, leads to the disruption of cell wall synthesis and subsequent bacterial cell death. This technical guide provides a foundational understanding for researchers and drug development professionals working with or interested in the therapeutic potential of this compound.

References

- 1. This compound, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interaction of this compound with the penicillin-binding proteins of Escherichia coli in intact cells and in purified cell envelopes - PubMed [pubmed.ncbi.nlm.nih.gov]

Nocardicin A Activity Against Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antimicrobial activity of Nocardicin A against Pseudomonas aeruginosa. It consolidates quantitative data, details experimental methodologies, and visualizes the mechanism of action to serve as a comprehensive resource for researchers in the field of antibiotic development.

Quantitative Antimicrobial Activity

The in vitro activity of this compound against Pseudomonas aeruginosa has been evaluated in several studies. The minimal inhibitory concentration (MIC) is a key quantitative measure of its efficacy. The activity of this compound is notably influenced by the composition of the assay medium.

Table 1.1: In Vitro Activity of this compound against Pseudomonas aeruginosa in Various Media

| P. aeruginosa Strain | Assay Medium | MIC (µg/mL) |

| Sensitive Mutants | Nutrient Agar | 12.5 - 25 |

| Sensitive Mutants | Heart Infusion Agar | >100 |

| Sensitive Mutants | Trypticase Soy Agar | >100 |

| Sensitive Mutants | K-10 Agar | 12.5 - 25 |

Data sourced from "this compound, a new monocyclic beta-lactam antibiotic III. In vitro evaluation".

Table 1.2: Comparative In Vitro Activity of this compound and Carbenicillin against Pseudomonas aeruginosa

| Antibiotic | In Vitro Activity Comparison |

| This compound | Approximately twice as active as Carbenicillin against clinical isolates.[1] |

| Carbenicillin | Serves as a common comparator for anti-pseudomonal β-lactam antibiotics. |

In vivo studies in murine infection models have demonstrated that the therapeutic effect of this compound is more potent than what might be anticipated from its in vitro activity alone.[2]

Mechanism of Action

This compound, a monocyclic β-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process involves the targeted inactivation of essential Penicillin-Binding Proteins (PBPs).

Penicillin-Binding Protein (PBP) Interaction

While direct studies on this compound's interaction with P. aeruginosa PBPs are limited, research on the closely related bacterium Escherichia coli indicates that this compound has a high affinity for PBP-1a, PBP-1b, PBP-2, and PBP-4. These PBPs are crucial enzymes in the final stages of peptidoglycan synthesis, responsible for cross-linking the peptidoglycan chains that provide structural integrity to the bacterial cell wall. Inhibition of these enzymes leads to a compromised cell wall and, ultimately, cell lysis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's activity against P. aeruginosa.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standardized method for determining the MIC of this compound against P. aeruginosa.

Materials:

-

This compound powder

-

Pseudomonas aeruginosa isolates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

Aseptically pick 3-5 well-isolated colonies of P. aeruginosa from an overnight culture on a non-selective agar plate.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent and dilute it further in CAMHB to twice the highest desired test concentration.

-

-

Serial Dilution:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the concentrated this compound solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well.

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Penicillin-Binding Protein (PBP) Affinity Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the PBPs of P. aeruginosa.

Materials:

-

Pseudomonas aeruginosa cell culture

-

Lysis buffer

-

This compound

-

Bocillin™ FL Penicillin, fluorescent (or a radiolabeled penicillin)

-

SDS-PAGE apparatus

-

Fluorimeter or phosphorimager

Procedure:

-

Membrane Preparation:

-

Grow P. aeruginosa to mid-log phase and harvest the cells by centrifugation.

-

Lyse the cells using sonication or a French press in a suitable buffer.

-

Isolate the cell membranes by ultracentrifugation.

-

-

Competitive Binding:

-

Incubate the membrane preparations with varying concentrations of this compound for a predetermined time to allow for binding to the PBPs.

-

Add a fixed, saturating concentration of a fluorescently labeled penicillin (e.g., Bocillin™ FL) and incubate to label the PBPs that are not bound by this compound.

-

-

SDS-PAGE and Detection:

-

Denature the samples and separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorimeter. The intensity of the fluorescent signal for each PBP band will be inversely proportional to the amount of this compound bound.

-

-

Data Analysis:

-

Quantify the band intensities to determine the concentration of this compound required to inhibit 50% of the binding of the fluorescent penicillin (IC₅₀). This value is an indicator of the binding affinity.

-

Synergistic and Host-Interaction Effects

This compound has demonstrated synergistic activity with other antimicrobial agents and with components of the host immune system.

-

Synergy with other antibiotics: Studies have explored the combination of this compound with other classes of antibiotics, though specific data for P. aeruginosa is an area for further investigation.

-

Interaction with the host immune system: this compound has been shown to act synergistically with serum bactericidal factors and to enhance the intracellular killing of P. aeruginosa by polymorphonuclear leukocytes.[1] This suggests that this compound may modulate the host's ability to clear the infection, a factor that contributes to its in vivo efficacy.

Resistance Mechanisms

While no cross-resistance between this compound and other β-lactam antibiotics has been observed, the potential for resistance development in P. aeruginosa exists.[1] Common mechanisms of resistance to β-lactam antibiotics in this organism include:

-

β-lactamase production: Although this compound is reported to be stable to β-lactamases, the emergence of novel enzymes could confer resistance.[1]

-

Efflux pumps: Overexpression of efflux pumps can actively transport β-lactam antibiotics out of the periplasmic space.

-

Modification of PBPs: Alterations in the structure of PBPs can reduce the binding affinity of β-lactam antibiotics.

Further research is warranted to fully elucidate the potential for and mechanisms of resistance to this compound in P. aeruginosa.

References

Nocardicin A: A Comprehensive Technical Guide on its Stereochemistry and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Nocardicin A, a monocyclic β-lactam antibiotic. It details the compound's critical stereochemical features, which are intrinsically linked to its biological function, and presents a thorough overview of its antibacterial activity, mechanism of action, and structure-activity relationships.

Stereochemistry of this compound

This compound is the first naturally occurring monocyclic β-lactam antibiotic, isolated from the fermentation broth of Nocardia uniformis subsp. tsuyamanensis.[1][2][3] Its unique structure and stereochemistry are fundamental to its biological activity and distinguish it from bicyclic β-lactams like penicillins and cephalosporins.[1]

The absolute configuration of this compound is crucial for its antibacterial efficacy. The molecule possesses several chiral centers, with the stereochemistry of the β-lactam ring and its side chains playing a pivotal role in its interaction with bacterial targets.[4][5] Biosynthetic studies have revealed that the formation of the β-lactam ring proceeds with a stereochemical inversion of configuration.[4][6] The biosynthesis is a complex process involving non-ribosomal peptide synthetases (NRPSs).[7] Specifically, a histidine-rich condensation domain within the NRPS is responsible for both assembling the serine-containing peptide precursor and mediating its cyclization to form the four-membered β-lactam ring.[7]

A key step in the maturation of this compound is the epimerization of the C-9' position in the homoserine side chain from the L- to the D-configuration, a reaction catalyzed by the enzyme NocJ.[8] This specific D-diastereomer is the biologically active form.[1] The stereoisomer with an L-configuration at this position, Nocardicin C, shows significantly lower antibacterial activity.[8]

The IUPAC name for the active stereoisomer is (2R)-2-amino-4-[4-[(Z)-C-[[(3S)-1-[(R)-carboxy-(4-hydroxyphenyl)methyl]-2-oxoazetidin-3-yl]carbamoyl]-N-hydroxycarbonimidoyl]phenoxy]butanoic acid.[9]

Biological Activity and Mechanism of Action

This compound exhibits a moderate and targeted spectrum of activity, primarily against Gram-negative bacteria.[2][10] It is particularly effective against Pseudomonas aeruginosa, various species of the Proteus group, and Serratia marcescens.[1][11] In contrast, it shows little to no significant in vitro activity against Gram-positive organisms like Staphylococci or against Escherichia coli.[10][11][12] An important characteristic of this compound is its high stability against a wide range of β-lactamases, the enzymes responsible for bacterial resistance to many β-lactam antibiotics.[11][13]

The mechanism of action of this compound involves the inhibition of bacterial cell wall synthesis, which is characteristic of β-lactam antibiotics. This is achieved through its interaction with and inhibition of penicillin-binding proteins (PBPs).[14] In E. coli, competition assays have shown that this compound specifically interacts with PBPs 1a, 1b, 2, and 4 in intact cells.[14] The binding to these enzymes disrupts the final steps of peptidoglycan synthesis, leading to cell lysis and bacterial death, classifying it as a bactericidal agent.[11]

Quantitative Data: In Vitro Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various clinically relevant Gram-negative bacteria. The data highlights its potency against specific pathogens.

| Bacterial Species | Mean MIC (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | ~2x more active than carbenicillin | [11][12] |

| Proteus mirabilis | 3.13 - 12.5 | [11][12] |

| Proteus rettgeri | 3.13 - 12.5 | [11] |

| Proteus inconstans | 3.13 - 12.5 | [11] |

| Proteus vulgaris | 25 - 50 | [11][12] |

| Serratia marcescens | 12.5 - 50 (inhibited 48% of strains) | [11] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.[15]

-

Plate Preparation: In a 96-well microtiter plate, 50 µL of CAMHB is added to wells in columns 2 through 12. 100 µL of the this compound working solution is added to the wells in column 1.[15]

-

Serial Dilution: A two-fold serial dilution is performed by transferring 50 µL from column 1 to column 2, mixing, and then transferring 50 µL from column 2 to column 3, and so on, until column 10. 50 µL is discarded from column 10. Columns 11 and 12 typically serve as positive (no antibiotic) and negative (no bacteria) controls, respectively.[15]

-

Inoculum Preparation: The bacterial strain to be tested is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[15]

-

Inoculation: 50 µL of the prepared bacterial inoculum is added to each well from column 1 to 11, resulting in a final volume of 100 µL per well.

-

Incubation: The plate is incubated at 35-37°C for 18-24 hours under aerobic conditions.[15]

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Penicillin-Binding Protein (PBP) Competition Assay

This protocol describes a method to assess the interaction of this compound with its target PBPs.

-

Bacterial Culture and Membrane Preparation: E. coli (or another target organism) is cultured to the mid-logarithmic phase. The cells are harvested, and the cell envelopes (membranes containing PBPs) are isolated through methods like sonication followed by ultracentrifugation.[14]

-

Competition Binding: The prepared cell envelopes are incubated with varying concentrations of non-radioactive this compound for a specific period to allow for binding to the PBPs.

-

Labeling with Radioactive Penicillin: A saturating concentration of a radioactively labeled β-lactam, such as [¹⁴C]benzylpenicillin, is added to the mixture and incubated. This labeled penicillin will bind to any PBPs not already occupied by this compound.[14]

-

SDS-PAGE and Fluorography: The reaction is stopped, and the membrane proteins are solubilized and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Analysis: The gel is dried and exposed to X-ray film (fluorography). The intensity of the radioactive bands corresponding to the different PBPs is measured. A decrease in the intensity of a specific PBP band in the presence of this compound indicates that this compound binds to and competes for that particular PBP.[14]

Visualizations: Pathways and Workflows

Caption: Key structural components of this compound critical for its biological activity.

Caption: this compound inhibits bacterial cell wall synthesis by targeting PBPs.

Caption: Workflow for evaluating the antibacterial properties of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. β-Lactam formation by a non-ribosomal peptide synthetase during antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C23H24N4O9 | CID 6400657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. This compound, a new monocyclic beta-lactam antibiotic III. In vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Nature of monocyclic beta-lactam antibiotic this compound to beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interaction of this compound with the penicillin-binding proteins of Escherichia coli in intact cells and in purified cell envelopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Nocardicin A Derivatives: A Technical Guide to Basic Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nocardicin A is a unique monocyclic β-lactam antibiotic first isolated from the fermentation broth of Nocardia uniformis subsp. tsuyamanensis.[1][2] Unlike traditional bicyclic β-lactams such as penicillins and cephalosporins, this compound possesses a single four-membered azetidinone ring. This structural distinction contributes to its notable stability against many β-lactamases, enzymes that are a primary mechanism of bacterial resistance to conventional β-lactam antibiotics. This compound exhibits moderate to potent activity against a range of Gram-negative bacteria, particularly Pseudomonas aeruginosa and species of the Proteus genus, while showing limited activity against Gram-positive organisms and Escherichia coli.[1][3]

The core of the this compound structure is 3-aminonocardicinic acid (3-ANA), which serves as a versatile scaffold for the synthesis of a wide array of derivatives.[4] The exploration of these derivatives is driven by the quest for compounds with an enhanced antibacterial spectrum, improved potency, and greater stability. This technical guide provides an in-depth overview of the basic properties of this compound and its derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanism of action.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical characteristics of the parent compound, this compound, is essential for the rational design of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₄N₄O₉ | |

| Molecular Weight | 500.46 g/mol | |

| Appearance | Colorless crystals | [1] |

| Solubility | Soluble in water and methanol | |

| Stability | Highly stable to various chromosomal and plasmid-mediated β-lactamases. |

Antibacterial Spectrum of this compound and its Derivatives

The primary appeal of this compound and its derivatives lies in their activity against challenging Gram-negative pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a selection of clinically relevant bacteria. While comprehensive, directly comparable MIC data for a wide range of derivatives in a single study is scarce, this table provides a baseline for the activity of the parent compound.

| Organism | Strain | MIC (µg/mL) |

| Pseudomonas aeruginosa | Multiple clinical isolates | 12.5 - 100 |

| Proteus mirabilis | Multiple clinical isolates | 3.13 - 12.5 |

| Proteus rettgeri | Multiple clinical isolates | 3.13 - 12.5 |

| Proteus inconstans | Multiple clinical isolates | 3.13 - 12.5 |

| Proteus vulgaris | Multiple clinical isolates | 25 - 50 |

| Serratia marcescens | Multiple clinical isolates | 12.5 - 50 |

| Escherichia coli | >100 | |

| Staphylococcus aureus | >100 |

Experimental Protocols

Synthesis of 3-Aminonocardicinic Acid (3-ANA) Derivatives

The synthesis of this compound derivatives typically involves the acylation of the 3-amino group of the 3-aminonocardicinic acid (3-ANA) nucleus. A general procedure is outlined below, based on established methods.

Objective: To synthesize N-acyl derivatives of 3-aminonocardicinic acid.

Materials:

-

3-Aminonocardicinic acid (3-ANA)

-

Desired acyl chloride or activated carboxylic acid

-

A suitable organic solvent (e.g., dichloromethane, tetrahydrofuran)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Reagents for work-up and purification (e.g., water, brine, sodium sulfate, silica gel for chromatography)

Procedure:

-

Dissolution: Dissolve 3-ANA in the chosen organic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Basification: Add the non-nucleophilic base to the solution to deprotonate the amino group of 3-ANA, forming the reactive nucleophile.

-

Acylation: Slowly add the acyl chloride or activated carboxylic acid to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired N-acyl-3-aminonocardicinic acid derivative.

-

Characterization: Confirm the structure of the purified derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of this compound derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific bacterium.

Materials:

-

This compound derivative stock solution of known concentration

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

-

Sterile 96-well microtiter plates

-

Incubator

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the this compound derivative in CAMHB across the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Controls: Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plates at 35-37 °C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the this compound derivative at which there is no visible growth of the bacteria.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

This compound and its derivatives exert their antibacterial effect by targeting and inhibiting penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.

The following diagram illustrates the simplified pathway of peptidoglycan synthesis and the inhibitory action of this compound derivatives.

Figure 1: Inhibition of peptidoglycan synthesis by this compound derivatives.

This compound interacts with several PBPs in E. coli, including PBP1a, PBP1b, PBP2, and PBP4, when tested in intact cells.[5] The acylation of the active site serine of these enzymes by the β-lactam ring of the Nocardicin derivative leads to their inactivation. This disruption of peptidoglycan cross-linking weakens the cell wall, ultimately leading to cell lysis and bacterial death.

Structure-Activity Relationships (SAR)

The antibacterial activity of this compound derivatives is highly dependent on the nature of the acyl side chain attached to the 3-amino position of the 3-ANA nucleus. Key SAR observations include:

-

The β-lactam ring is essential for activity, as it is the reactive moiety that acylates the PBPs.

-

The oxime-containing side chain of this compound is crucial for its broad-spectrum Gram-negative activity.

-

Modifications to the aryl group of the side chain can significantly alter the antibacterial spectrum. For instance, replacing the natural 4-hydroxyphenyl group with a thiophene can impart activity against both Gram-positive and Gram-negative bacteria, while a phenyl or pyridine N-oxide can shift the activity towards Gram-positive species.

-

Introduction of a 3-formylamino moiety can lead to potent, narrow-spectrum activity, particularly against Pseudomonas, Proteus, and Alcaligenes, and can also confer protection against β-lactamases.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of monocyclic β-lactam antibiotics with a distinct spectrum of activity against challenging Gram-negative pathogens. Their inherent stability to many β-lactamases makes them attractive candidates for further development in an era of increasing antibiotic resistance. The synthetic accessibility of the 3-aminonocardicinic acid core allows for extensive chemical modification, enabling the exploration of structure-activity relationships to optimize potency, broaden the antibacterial spectrum, and improve pharmacokinetic properties. Future research should focus on the systematic synthesis and evaluation of novel derivatives, with a particular emphasis on generating comprehensive and comparable quantitative data to guide the development of the next generation of Nocardicin-based therapeutics.

References

- 1. This compound, a new monocyclic beta-lactam antibiotic. I. Discovery, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Letter: this compound and B, novel monocyclic beta-lactam antibiotics from a Nocardia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of 3-Aminonocardicinic Acid and Its Acyl Derivatives [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

"early studies on Nocardicin A's therapeutic potential"

An In-depth Technical Guide to the Early Therapeutic Potential of Nocardicin A

Abstract